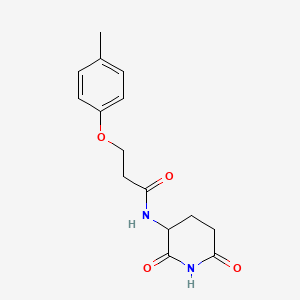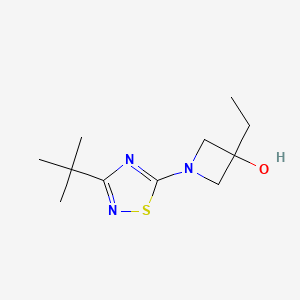![molecular formula C11H12F3NO4S B7581932 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol](/img/structure/B7581932.png)
3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol, also known as MTSPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTSPA belongs to the class of sulfonyl-containing azetidinols, which have been found to exhibit various biological activities. In
作用机制
3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol exerts its biological effects by inhibiting the activity of various enzymes, as mentioned above. It has been found to bind to the active site of these enzymes and prevent their activity. 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol has also been found to modulate the expression of various genes involved in the inflammatory response and cell proliferation.
Biochemical and Physiological Effects
3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol has been found to exhibit various biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increasing the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol has also been found to reduce the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair.
实验室实验的优点和局限性
3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol has several advantages as a research tool, including its high potency and specificity for its target enzymes. However, it also has several limitations, including its low solubility in water and its potential toxicity at high concentrations. Additionally, the synthesis method for 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol is complex and time-consuming, which may limit its availability for research purposes.
未来方向
There are several future directions for research on 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol, including exploring its potential therapeutic applications in the treatment of cancer, diabetes, and neurodegenerative diseases. Further research is also needed to elucidate the mechanism of action of 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol and to optimize its synthesis method to improve its availability for research purposes. Additionally, the potential toxicity of 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol at high concentrations should be further investigated to ensure its safety for use in research and potential therapeutic applications.
Conclusion
3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It exhibits various biological activities, including anti-inflammatory, antiviral, and antibacterial effects, and has been found to have potential therapeutic applications in the treatment of cancer, diabetes, and neurodegenerative diseases. While 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol has several advantages as a research tool, including its high potency and specificity for its target enzymes, it also has several limitations, including its low solubility in water and potential toxicity at high concentrations. Further research is needed to explore the potential therapeutic applications of 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol and to optimize its synthesis method for research purposes.
合成方法
3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol can be synthesized through a multistep process that involves the reaction of 3-(trifluoromethoxy)aniline with ethyl 3-oxobutanoate to form the intermediate compound, which is then reacted with sulfur trioxide to form the sulfonyl-containing azetidinol. The final step involves the addition of a methyl group to the nitrogen atom of the azetidinol ring. The overall yield of the synthesis method is around 30%.
科学研究应用
3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol has been found to exhibit various biological activities, including anti-inflammatory, antiviral, and antibacterial effects. It has also been found to have potential therapeutic applications in the treatment of cancer, diabetes, and neurodegenerative diseases. 3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and acetylcholinesterase (AChE), which is involved in the pathogenesis of Alzheimer's disease.
属性
IUPAC Name |
3-methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4S/c1-10(16)6-15(7-10)20(17,18)9-4-2-3-8(5-9)19-11(12,13)14/h2-5,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZAPBSIGGHLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)S(=O)(=O)C2=CC=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Ethyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581896.png)
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopentylamide](/img/structure/B7581903.png)
![2-[4-[3-[(2-Methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]triazol-1-yl]ethanamine](/img/structure/B7581907.png)
![1-[2-[(3-Methylpiperidin-1-yl)sulfonylamino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581908.png)
![1-[2-[[Methyl(phenyl)carbamoyl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581916.png)
![1-[2-[[3-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581924.png)

![8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7581940.png)
![1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol](/img/structure/B7581951.png)
